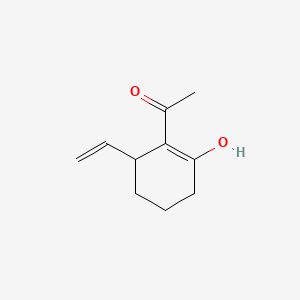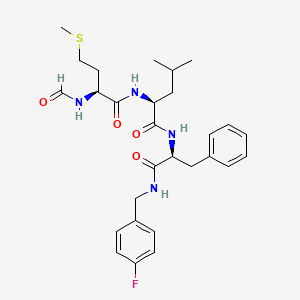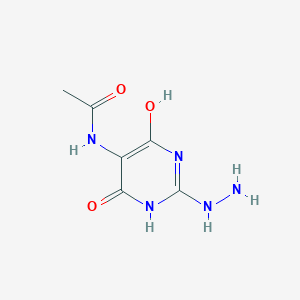
Copper nonanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Copper nonanoate can be synthesized through the reaction of copper(II) oxide or copper(II) hydroxide with nonanoic acid. The reaction typically involves heating the reactants in an organic solvent such as ethanol or methanol to facilitate the formation of the copper salt. The general reaction is as follows:
CuO+2C9H19COOH→Cu(C9H19COO)2+H2O
Industrial Production Methods: In industrial settings, this compound is produced by reacting copper(II) sulfate with nonanoic acid in the presence of a base such as sodium hydroxide. This method ensures a higher yield and purity of the final product. The reaction can be represented as:
CuSO4+2C9H19COOH+2NaOH→Cu(C9H19COO)2+Na2SO4+2H2O
Análisis De Reacciones Químicas
Types of Reactions: Copper nonanoate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form copper(II) oxide and nonanoic acid.
Reduction: It can be reduced to copper(I) compounds under specific conditions.
Substitution: this compound can participate in substitution reactions where the nonanoate ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Oxygen or hydrogen peroxide can be used as oxidizing agents.
Reduction: Reducing agents such as sodium borohydride or hydrazine are commonly used.
Substitution: Ligands such as ammonia or ethylenediamine can be used in substitution reactions.
Major Products Formed:
Oxidation: Copper(II) oxide and nonanoic acid.
Reduction: Copper(I) compounds and nonanoic acid.
Substitution: Copper complexes with new ligands and free nonanoic acid.
Aplicaciones Científicas De Investigación
Copper nonanoate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.
Medicine: It is explored for its potential in developing antimicrobial coatings for medical devices.
Mecanismo De Acción
The mechanism by which copper nonanoate exerts its effects involves the release of copper ions (Cu^2+). These ions interact with cellular components, leading to the generation of reactive oxygen species (ROS) and disruption of cellular membranes. The copper ions can also bind to proteins and enzymes, inhibiting their function and leading to cell death .
Comparación Con Compuestos Similares
Copper acetate: Another copper salt with similar antimicrobial properties but different solubility and reactivity.
Copper sulfate: Widely used in agriculture and industry, but less effective in organic synthesis compared to copper nonanoate.
Copper oleate: Similar in structure but has different applications in the production of lubricants and cosmetics.
Uniqueness: this compound is unique due to its specific chain length of the nonanoate ligand, which imparts distinct solubility and reactivity properties. This makes it particularly useful in applications requiring specific hydrophobic or hydrophilic interactions .
Propiedades
Número CAS |
83852-51-1 |
|---|---|
Fórmula molecular |
C18H34CuO4 |
Peso molecular |
378.0 g/mol |
Nombre IUPAC |
copper;nonanoate |
InChI |
InChI=1S/2C9H18O2.Cu/c2*1-2-3-4-5-6-7-8-9(10)11;/h2*2-8H2,1H3,(H,10,11);/q;;+2/p-2 |
Clave InChI |
HZULDDWVCRWYCB-UHFFFAOYSA-L |
SMILES canónico |
CCCCCCCCC(=O)[O-].CCCCCCCCC(=O)[O-].[Cu+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-Chloro-7-methyl-1-(trifluoromethyl)quinolino[2,3-b]quinolin-12-amine](/img/structure/B13831326.png)

![(2R)-2-[4-[(5-chloro-1,3-benzoxazol-2-yl)oxy]phenoxy]-N-(2-fluorophenyl)-N-methylpropanamide](/img/structure/B13831349.png)



![[2-[[(2S,4S)-4-[(2R,4S,5R,6S)-4-(benzylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-5,12-dihydroxy-7-methoxy-6,11-dioxo-1,2,3,4-tetrahydrotetracen-2-yl]oxy]-2-oxoethyl] pentanoate](/img/structure/B13831386.png)




